molecular formula C7H6BrFS B6149577 (2-bromo-4-fluorophenyl)methanethiol CAS No. 1016506-12-9

(2-bromo-4-fluorophenyl)methanethiol

Cat. No.: B6149577
CAS No.: 1016506-12-9
M. Wt: 221.1
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Description

(2-Bromo-4-fluorophenyl)methanethiol (C₇H₅BrFS) is an aromatic thiol derivative featuring bromine and fluorine substituents on the benzene ring. The bromine atom is positioned ortho (2-position) to the methanethiol (-CH₂SH) group, while fluorine occupies the para (4-position). This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions in chemical or biological systems. However, specific toxicological and environmental data for this compound remain understudied .

Properties

CAS No.

1016506-12-9

Molecular Formula

C7H6BrFS

Molecular Weight

221.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-bromo-4-fluorophenyl)methanethiol typically involves the reaction of (2-bromo-4-fluorophenyl)methanol with thiolating agents. One common method is the reaction of (2-bromo-4-fluorophenyl)methanol with hydrogen sulfide in the presence of a catalyst, such as zinc chloride, under reflux conditions. The reaction proceeds as follows:

(2-bromo-4-fluorophenyl)methanol+H2S(2-bromo-4-fluorophenyl)methanethiol+H2O\text{(2-bromo-4-fluorophenyl)methanol} + \text{H}_2\text{S} \rightarrow \text{(2-bromo-4-fluorophenyl)methanethiol} + \text{H}_2\text{O} (2-bromo-4-fluorophenyl)methanol+H2​S→(2-bromo-4-fluorophenyl)methanethiol+H2​O

Industrial Production Methods: Industrial production of (2-bromo-4-fluorophenyl)methanethiol may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: (2-bromo-4-fluorophenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atom can be reduced to form the corresponding phenylmethanethiol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium tert-butoxide are employed under appropriate conditions.

Major Products:

Scientific Research Applications

Chemistry: (2-bromo-4-fluorophenyl)methanethiol is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of halogenated thiols on biological systems. It can act as a probe to investigate the role of thiol groups in enzymatic reactions and protein functions.

Medicine: Potential applications in medicine include the development of new drugs that target specific biological pathways. The unique combination of bromine and fluorine atoms in the molecule may enhance its biological activity and selectivity.

Industry: In the industrial sector, (2-bromo-4-fluorophenyl)methanethiol is used in the production of specialty chemicals and materials. It can be incorporated into polymers to impart specific properties such as increased thermal stability or resistance to degradation .

Mechanism of Action

The mechanism of action of (2-bromo-4-fluorophenyl)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. The bromine and fluorine atoms may enhance the compound’s binding affinity and specificity for certain targets, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Effects

(4-Bromo-2-fluorophenyl)methanethiol (Positional Isomer)
  • CAS No.: 886498-29-9 (vs. unspecified for the 2-bromo-4-fluoro isomer)
  • Key Differences: The bromine and fluorine substituents are swapped (4-bromo vs. 2-bromo). Electronic effects: The ortho-bromo group in (2-bromo-4-fluorophenyl)methanethiol may exert stronger electron-withdrawing effects, deactivating the aromatic ring compared to the para-bromo isomer.
(2-Bromo-4-chlorophenyl)methanesulfonyl Chloride
  • CAS No.: Not specified (analogous to Georganics product) .
  • Key Differences :
    • Functional group: Methanesulfonyl chloride (-CH₂SO₂Cl) replaces thiol (-CH₂SH).
    • Substituents: Chlorine (electron-withdrawing) replaces fluorine.
    • Reactivity: Sulfonyl chlorides are electrophilic, whereas thiols are nucleophilic. The chlorine substituent increases ring deactivation compared to fluorine.

Reactivity and Stability

  • Thiol Group Reactivity :

    • (2-Bromo-4-fluorophenyl)methanethiol undergoes oxidation to disulfides or sulfonic acids, similar to other thiols. The electron-withdrawing substituents (Br, F) may stabilize the thiolate anion, enhancing nucleophilicity.
    • In contrast, methanesulfonyl chloride derivatives (e.g., (2-Bromo-4-chlorophenyl)methanesulfonyl chloride) participate in electrophilic substitutions or act as leaving groups in organic synthesis .
  • Microbial Interactions: Methanethiol (CH₃SH) is degraded by methanotrophs via the mtoX gene to mitigate toxicity . Aromatic thiols like (2-bromo-4-fluorophenyl)methanethiol are likely more resistant to microbial degradation due to their aromaticity and substituent effects.

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